molecular formula C17H13ClN2O4 B2921689 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide CAS No. 330201-70-2

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No.: B2921689
CAS No.: 330201-70-2
M. Wt: 344.75
InChI Key: UJFXWAXQVQFGKW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorophenoxy group and an isoindoline-1,3-dione moiety, which are known for their diverse biological activities

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound might be used in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction between 4-chlorophenol and an appropriate halogenated acetic acid derivative.

    Formation of the Isoindoline-1,3-dione Intermediate: The isoindoline-1,3-dione moiety can be synthesized through the cyclization of a phthalic anhydride derivative with an amine.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the isoindoline-1,3-dione intermediate under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy ring.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.

    Substitution: The chlorophenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the isoindoline-1,3-dione moiety.

    N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Lacks the chlorophenoxy group.

    2-(4-bromophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFXWAXQVQFGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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